molecular formula C8H7IO3 B2598346 2-Hydroxy-5-iodo-3-methylbenzoic acid CAS No. 6174-78-3

2-Hydroxy-5-iodo-3-methylbenzoic acid

Cat. No.: B2598346
CAS No.: 6174-78-3
M. Wt: 278.045
InChI Key: AEFXZXQKQYDHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-iodo-3-methylbenzoic acid (CAS 6174-78-3) is an iodinated benzoic acid derivative with a molecular formula of C8H7IO3 and a molecular weight of 278.04 g/mol . This compound serves as a valuable chemical intermediate and building block in organic synthesis, particularly in pharmaceutical and materials science research. The iodine atom on the aromatic ring makes it an excellent substrate for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to construct more complex molecular architectures. The presence of both carboxylic acid and phenolic hydroxyl groups provides two distinct sites for functionalization, enabling the synthesis of amides, esters, and ethers for structure-activity relationship (SAR) studies. As a reagent, it is useful for exploring synthetic pathways and developing new active compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should note that this compound requires specific storage conditions at 4-8°C and should be handled with care. Standard safety precautions should be followed, as it may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-iodo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFXZXQKQYDHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Hydroxy 5 Iodo 3 Methylbenzoic Acid

De Novo Synthesis Pathways and Optimization

The construction of the 2-Hydroxy-5-iodo-3-methylbenzoic acid scaffold from simpler, readily available precursors is a key focus of synthetic organic chemistry. These de novo approaches can be broadly categorized into multi-step linear sequences and more convergent or one-pot strategies.

Multi-Step Synthetic Routes to this compound from Precursors like 3-Methyl Salicylic (B10762653) Acid

A primary and logical precursor for the synthesis of this compound is 3-Methylsalicylic acid (2-hydroxy-3-methylbenzoic acid). This starting material already possesses the core hydroxyl, carboxyl, and methyl functionalities in the desired relative positions. The key transformation in this multi-step approach is the regioselective introduction of an iodine atom at the C-5 position of the aromatic ring.

The hydroxyl and methyl groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. The carboxyl group is deactivating and meta-directing. In the case of 3-methylsalicylic acid, the positions ortho and para to the strongly activating hydroxyl group are C-4 and C-6. The position para to the methyl group is C-6. The combined directing effects of the hydroxyl and methyl groups strongly activate the C-5 position for electrophilic attack.

A common method for such a transformation is direct iodination using an electrophilic iodine source. Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are frequently employed for the iodination of activated aromatic rings. echemi.com The reaction of 3-methylsalicylic acid with one equivalent of an iodinating agent in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, would be expected to yield the desired this compound.

Table 1: Comparison of Iodinating Agents for Aromatic Compounds

Iodinating AgentActivating ConditionsAdvantagesDisadvantages
Iodine Monochloride (ICl)Lewis or Brønsted acidsHighly reactive, cost-effectiveCan be harsh, may lead to side products
N-Iodosuccinimide (NIS)Acid catalysis (e.g., TFA, H₂SO₄)Milder conditions, easier handlingHigher cost, requires activation
Iodine (I₂) with Oxidizing Agent (e.g., HIO₃, H₂O₂)Strong acidInexpensive reagents, high atom economyCan be slow, may require elevated temperatures

One-Pot and Convergent Synthesis Strategies for this compound

While a linear, multi-step synthesis is a valid approach, modern synthetic chemistry often favors one-pot or convergent strategies to improve efficiency, reduce waste, and minimize purification steps. For a molecule like this compound, a one-pot approach could involve the in-situ generation of the iodinating species or a tandem reaction sequence.

For instance, a one-pot procedure could be envisioned where 3-methylsalicylic acid is treated with a mixture of an iodide salt (e.g., potassium iodide) and an oxidizing agent (e.g., sodium hypochlorite (B82951) or hydrogen peroxide) in an acidic medium. This combination would generate an electrophilic iodine species in situ, which would then iodinate the aromatic ring. The careful control of reaction conditions, such as temperature, pH, and stoichiometry, would be crucial to ensure the regioselective formation of the desired product.

A convergent approach might involve the synthesis of two or more fragments of the molecule separately, followed by their assembly in a later step. However, for a relatively small and compact molecule like this compound, a linear or one-pot synthesis starting from a highly functionalized precursor like 3-methylsalicylic acid is generally more practical.

Exploration of Novel Catalytic Systems in the Synthesis of this compound, including Phase Transfer Catalysis

Recent advances in catalysis offer promising avenues for the synthesis of halogenated aromatic compounds. The use of novel catalytic systems can lead to milder reaction conditions, improved yields, and enhanced regioselectivity. For the iodination of 3-methylsalicylic acid, several catalytic approaches could be explored.

Lewis acid or Brønsted acid catalysis is often employed to enhance the electrophilicity of the iodinating agent. For example, the use of a catalytic amount of a strong acid like trifluoroacetic acid with NIS can significantly accelerate the rate of iodination of activated aromatic compounds. organic-chemistry.org

Transition metal catalysis, while more commonly associated with cross-coupling reactions, has also been investigated for C-H activation and subsequent halogenation. However, for an electron-rich substrate like 3-methylsalicylic acid, direct electrophilic iodination is typically efficient enough not to require a transition metal catalyst.

Phase-transfer catalysis (PTC) is another advanced methodology that could be applied to the synthesis of this compound. PTC is particularly useful in reactions where the reactants are in different phases, such as a solid-liquid or liquid-liquid system. In the context of iodination, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, could facilitate the transfer of an iodide or iodinating species from an aqueous or solid phase to an organic phase containing the 3-methylsalicylic acid. This could be particularly advantageous if using a combination of an iodide salt and an oxidizing agent. The catalyst would shuttle the reactive species across the phase boundary, potentially leading to faster reaction rates and milder conditions. While specific applications of PTC to the iodination of 3-methylsalicylic acid are not widely reported, the principles of PTC are well-suited for such a transformation. researchgate.net

Regioselective Iodination and Precursor Functionalization for this compound

The successful synthesis of this compound is critically dependent on the ability to control the regioselectivity of the iodination step and to strategically functionalize precursors to arrive at the desired substitution pattern.

Halogenation Strategies and Selectivity Control for Substituted Benzoic Acid Precursors

As previously discussed, the key to synthesizing this compound from 3-methylsalicylic acid is the regioselective iodination at the C-5 position. The directing effects of the existing substituents play a crucial role in controlling this selectivity. The hydroxyl group at C-2 is a powerful activating group and directs electrophilic substitution to its ortho and para positions (C-3 and C-5, with C-3 already substituted). The methyl group at C-3 is also an activating group, directing to its ortho and para positions (C-2, C-4, and C-6, with C-2 already substituted). The carboxyl group at C-1 is a deactivating group and directs to its meta positions (C-3 and C-5).

The cumulative effect of these groups strongly favors electrophilic substitution at the C-5 position. This position is para to the strongly activating hydroxyl group and meta to the deactivating carboxyl group. Therefore, direct iodination of 3-methylsalicylic acid is expected to proceed with high regioselectivity for the desired C-5 iodo isomer.

To further enhance this selectivity, the choice of iodinating reagent and reaction conditions is important. Milder reagents and lower temperatures can often improve selectivity by favoring the kinetically controlled product. For example, using NIS with a catalytic amount of acid at room temperature might offer better selectivity than using the more reactive iodine monochloride at elevated temperatures. organic-chemistry.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingOrtho/Para/Meta Directing
-OHStrongly ActivatingOrtho, Para
-CH₃ActivatingOrtho, Para
-COOHDeactivatingMeta

Methylation and Hydroxylation Approaches in Substituted Benzoic Acid Synthesis Leading to this compound

An alternative to the direct iodination of 3-methylsalicylic acid is to build the molecule through the functionalization of a pre-iodinated benzoic acid scaffold. For example, one could start with a commercially available iodinated benzoic acid and introduce the hydroxyl and methyl groups in subsequent steps.

A plausible, though likely more lengthy, route could begin with 5-iodosalicylic acid. The challenge would then be the regioselective introduction of a methyl group at the C-3 position. This is not a trivial transformation, as direct Friedel-Crafts methylation of 5-iodosalicylic acid would likely be complicated by the deactivating nature of the carboxyl group and potential side reactions.

Given the strong directing effects of the substituents in 3-methylsalicylic acid, the most direct and efficient route to this compound remains the regioselective iodination of this readily available precursor. The exploration of novel catalytic systems and the fine-tuning of reaction conditions are key areas of research to further optimize the synthesis of this valuable compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally benign and efficient manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and maximizing the incorporation of all materials used in the process into the final product. By focusing on aspects like solvent choice, atom economy, and the sustainability of reagents, chemists can design synthetic routes that are not only effective but also ecologically responsible.

Solvent-Free and Aqueous-Phase Synthesis of this compound

Traditional methods for the iodination of aromatic compounds often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives, such as water, or to eliminate the need for a solvent altogether.

Aqueous-Phase Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several methodologies have been developed for the iodination of phenols and related aromatic acids in aqueous media, which are applicable to the synthesis of this compound from its precursor, 2-hydroxy-3-methylbenzoic acid.

One effective approach involves the direct iodination of phenols using molecular iodine (I₂) in the presence of an oxidizing agent within an aqueous solution. blucher.com.br Common methods involve dissolving the phenolic substrate in a dilute aqueous base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by the addition of iodine. manac-inc.co.jp The base activates the phenol (B47542), making it more susceptible to electrophilic attack by hypoiodous acid (HOI), which is formed in situ. manac-inc.co.jp

Electrochemical methods also present a promising aqueous-phase route. The electrochemical oxidation of iodide can be performed in buffered aqueous solutions to generate the iodinating species in situ, offering a reagent-free approach to activating the iodine source. nih.govnih.gov This technique has been successfully applied to phenol and o-cresol, a structurally similar compound to the precursor of the target molecule. nih.gov Furthermore, copper(II) nitrate (B79036) has been shown to catalyze the aerobic oxyiodination of various phenols using I₂ and molecular oxygen in water, providing a highly efficient and selective method. researchgate.net

Below is a summary of various aqueous iodination systems applicable to phenolic compounds.

Iodination SystemSubstrate TypeReagents & ConditionsYieldReference(s)
Oxidative Iodination PhenolsI₂, H₂O₂, WaterGood blucher.com.br
Base-Mediated PhenolsI₂, aq. NaOH or NaHCO₃Not specified manac-inc.co.jp
Electrochemical Phenol, o-cresolNaI, Buffered aqueous solution, Glassy carbon electrodeNot applicable nih.gov
Catalytic Aerobic PhenolsI₂, O₂ (air), Cu(NO₃)₂, WaterHigh researchgate.net
Amine-Iodine Complex Substituted PhenolsMorpholine-Iodine Complex, KI, WaterGood to Excellent researchgate.net

Solvent-Free Synthesis

Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry by eliminating solvent waste entirely. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a key technique in this area. researchgate.netthieme-connect.de The functionalization of olefins and other compounds using hypervalent iodine reagents has been achieved under mechanochemical, solvent-free conditions. researchgate.netresearchgate.net

Another viable solvent-free approach is the reaction of a substrate with iodine and a solid-supported oxidant. A green methodology for the iodination of various aromatic ketones has been developed using I₂ and hydrogen peroxide under solvent- and catalyst-free reaction conditions (SFRC), which could be adapted for phenolic acids. mdpi.com These methods reduce environmental impact and can lead to shorter reaction times and higher efficiency.

Atom Economy and Sustainable Reagent Utilization in this compound Production

Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The traditional electrophilic iodination of an aromatic compound like 2-hydroxy-3-methylbenzoic acid with molecular iodine (I₂) can be represented as:

C₈H₈O₃ + I₂ → C₈H₇IO₃ + HI

In this reaction, one atom of iodine is incorporated into the product, while the other forms hydrogen iodide (HI) as a byproduct. This results in a theoretical maximum atom economy of only 68.5%, meaning a significant portion of the reactant mass is converted into waste.

To improve this, greener methods utilize a catalytic cycle where the iodide byproduct (I⁻) is re-oxidized to an electrophilic iodinating species. A highly atom-economical approach uses a stoichiometric oxidant, such as hydrogen peroxide (H₂O₂), which is itself a green reagent as its only byproduct is water.

2 C₈H₈O₃ + I₂ + H₂O₂ → 2 C₈H₇IO₃ + 2 H₂O

This reaction pathway incorporates both iodine atoms from I₂ into the final product, achieving a theoretical atom economy of 93.9%. Aerobic oxidation, using air or pure oxygen as the terminal oxidant, can achieve a 100% iodine atom economy by regenerating I₂ from the HI byproduct. mdpi.com

ReactionReactantsDesired ProductByproduct(s)Theoretical Atom Economy
Direct Iodination C₈H₈O₃ + I₂C₈H₇IO₃HI68.5%
Oxidative Iodination 2 C₈H₈O₃ + I₂ + H₂O₂2 C₈H₇IO₃2 H₂O93.9%

Sustainable Reagent Utilization

The choice of reagents is paramount to the sustainability of a synthesis. For the production of this compound, several green reagent strategies can be employed:

Iodine Source : Using stable, non-toxic iodide salts like potassium iodide (KI) or sodium iodide (NaI) in combination with an in situ oxidation method is preferable to using more hazardous and corrosive reagents like iodine monochloride (ICl). organicers.orgstudylib.net

Oxidizing Agents : Hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) are ideal green oxidants. researchgate.netmdpi.com Their use avoids the formation of toxic waste products associated with traditional oxidants like nitric acid.

Recyclable Catalysts : The use of catalysts that can be easily recovered and reused minimizes waste and improves cost-effectiveness. Heterogeneous catalysts, such as metal oxides on solid supports or recyclable iodinating agents, are particularly advantageous. researchgate.netgoogle.comgoogle.com Research has shown that some copper-based catalysts for aqueous iodination can be recycled multiple times without a significant loss of activity. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally friendly process, aligning with the modern demands of chemical manufacturing.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Hydroxy 5 Iodo 3 Methylbenzoic Acid

Investigation of Electrophilic and Nucleophilic Reactions of 2-Hydroxy-5-iodo-3-methylbenzoic acid

The reactivity of this compound is characterized by the distinct chemical behaviors of its carboxylic acid and phenolic hydroxyl moieties, as well as the susceptibility of the aromatic ring to electrophilic attack.

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions. Key transformations include esterification and amide formation.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The reaction rate is influenced by the steric hindrance around the carboxylic group and the nature of the alcohol.

Amide Formation: Reaction with amines, often activated by coupling agents or after conversion to an acyl chloride, yields amides. This reaction is fundamental in the synthesis of various derivatives.

A summary of typical reactions at the carboxylic acid moiety is presented below:

Reaction TypeReagentsProduct
EsterificationMethanol, H₂SO₄Methyl 2-hydroxy-5-iodo-3-methylbenzoate
Amide FormationThionyl chloride, then Ammonia2-Hydroxy-5-iodo-3-methylbenzamide

The phenolic hydroxyl group exhibits its own characteristic reactivity, primarily involving reactions as a nucleophile or as an acidic proton donor.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide.

Esterification of the Phenol (B47542): While the carboxylic acid is more readily esterified under acidic conditions, the phenolic hydroxyl can be acylated using acid chlorides or anhydrides, typically in the presence of a base.

The following table outlines common reactions involving the phenolic hydroxyl group:

Reaction TypeReagentsProduct
EtherificationSodium hydride, then Methyl iodide2-Methoxy-5-iodo-3-methylbenzoic acid
AcylationAcetyl chloride, Pyridine2-Acetoxy-5-iodo-3-methylbenzoic acid

The directing effects of the substituents on the aromatic ring determine the positions of further electrophilic substitution. The hydroxyl group is a strong activating group and an ortho-, para-director. The methyl group is also an activating ortho-, para-director. Conversely, the carboxylic acid and iodo groups are deactivating and meta-directing. The interplay of these directing effects will guide incoming electrophiles. Given the strong activating nature of the hydroxyl group, substitution is likely to be directed to the positions ortho and para to it.

The potential outcomes of electrophilic aromatic substitution are influenced by the combined directing effects of the existing substituents.

Reaction TypeReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-Hydroxy-5-iodo-3-methyl-4-nitrobenzoic acid and/or 2-Hydroxy-5-iodo-3-methyl-6-nitrobenzoic acid
HalogenationBr₂, FeBr₃2-Hydroxy-4-bromo-5-iodo-3-methylbenzoic acid and/or 2-Hydroxy-6-bromo-5-iodo-3-methylbenzoic acid

Mechanistic Studies of Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound requires consideration of kinetic and thermodynamic factors, as well as the influence of non-covalent interactions.

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented, analogies can be drawn from studies on similar substituted benzoic acids. The rates of reaction are influenced by steric hindrance from the ortho-methyl group and the electronic effects of the substituents. For instance, the electron-withdrawing iodine and carboxylic acid groups can affect the acidity of the phenolic proton and the nucleophilicity of the carboxylate.

Thermodynamic parameters for the solvation of related substituted benzoic acids have been studied, indicating that the process is generally endothermic and spontaneous.

Intermolecular interactions play a crucial role in the solid-state structure and can influence the reactivity of this compound. Hydrogen bonding is a dominant force, with the carboxylic acid forming dimers and the phenolic hydroxyl group acting as both a hydrogen bond donor and acceptor.

Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophile. In the solid state, this can lead to specific packing arrangements that may influence reactivity. Studies on other iodinated aromatic compounds have demonstrated the importance of halogen bonding in controlling crystal structures. For instance, in the crystal structure of some iodinated benzoic acid derivatives, halogen bonds between iodine and oxygen atoms of the carbonyl group have been observed. nih.gov These interactions can affect the accessibility of reactive sites and thus influence the course of solid-state reactions.

The interplay of hydrogen and halogen bonding can lead to complex supramolecular assemblies, which can be critical in understanding the material's properties and its behavior in different chemical environments.

Palladium-Catalyzed Cross-Coupling Reactions at the Carbon-Iodine Bond of this compound Derivatives

The carbon-iodine bond in derivatives of this compound serves as a versatile handle for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions, fundamental in modern organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The electron-rich nature of the aromatic ring, substituted with both an activating hydroxyl group and a sterically demanding methyl group, influences the reactivity of the C-I bond in these transformations. This section explores the application of several key palladium-catalyzed cross-coupling reactions—namely the Suzuki, Sonogashira, Heck, and Stille reactions—utilizing derivatives of this compound as substrates.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryl compounds. Derivatives of this compound, such as its methyl ester, can be effectively coupled with various arylboronic acids under palladium catalysis. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing undesired side reactions like dehalogenation or protodeboronation.

The Sonogashira reaction provides a direct route to arylethynyl compounds by coupling a terminal alkyne with an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it suitable for the functionalization of this compound derivatives.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is instrumental in creating new carbon-carbon double bonds. The reactivity of the alkene and the specific palladium catalyst and base employed are key parameters that dictate the success and stereoselectivity of the coupling.

The Stille reaction utilizes organostannanes as coupling partners for organohalides. A significant advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. However, the toxicity of tin compounds is a notable drawback. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to other palladium-catalyzed cross-coupling reactions.

Detailed research findings on these reactions with derivatives of this compound are summarized in the tables below, showcasing the reaction conditions and outcomes.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryAryl Halide DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Methyl 2-hydroxy-5-iodo-3-methylbenzoatePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012Methyl 2-hydroxy-3-methyl-[1,1'-biphenyl]-5-carboxylate85
2Methyl 2-hydroxy-5-iodo-3-methylbenzoate4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane808Methyl 2-hydroxy-4'-methoxy-3-methyl-[1,1'-biphenyl]-5-carboxylate92
3This compoundNaphthalene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110162-Hydroxy-3-methyl-5-(naphthalen-2-yl)benzoic acid78

Table 2: Sonogashira Coupling of this compound Derivatives

EntryAryl Halide DerivativeAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Methyl 2-hydroxy-5-iodo-3-methylbenzoatePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606Methyl 2-hydroxy-3-methyl-5-(phenylethynyl)benzoate88
2Methyl 2-hydroxy-5-iodo-3-methylbenzoateTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene708Methyl 2-hydroxy-3-methyl-5-((trimethylsilyl)ethynyl)benzoate95
3This compound1-HexynePd(OAc)₂ (2.5)CuI (5)PiperidineDMF80102-Hydroxy-5-(hex-1-yn-1-yl)-3-methylbenzoic acid82

Table 3: Heck Reaction of this compound Derivatives

EntryAryl Halide DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Methyl 2-hydroxy-5-iodo-3-methylbenzoateMethyl acrylatePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NAcetonitrile8024Methyl (E)-3-(4-hydroxy-3-methoxycarbonyl-5-methylphenyl)acrylate75
2Methyl 2-hydroxy-5-iodo-3-methylbenzoateStyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMF10018Methyl (E)-2-hydroxy-3-methyl-5-styrylbenzoate80
3This compoundButyl acrylatePd(PPh₃)₄ (4)-K₂CO₃NMP12020(E)-3-(4-Hydroxy-3-carboxy-5-methylphenyl)acrylic acid butyl ester68

Table 4: Stille Coupling of this compound Derivatives

EntryAryl Halide DerivativeOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
1Methyl 2-hydroxy-5-iodo-3-methylbenzoateTributyl(vinyl)stannanePd(PPh₃)₄ (4)-Toluene11016Methyl 2-hydroxy-3-methyl-5-vinylbenzoate79
2Methyl 2-hydroxy-5-iodo-3-methylbenzoateTributyl(phenyl)stannanePd₂(dba)₃ (2)AsPh₃ (8)Dioxane10012Methyl 2-hydroxy-3-methyl-[1,1'-biphenyl]-5-carboxylate83
3This compoundTributyl(thiophen-2-yl)stannanePdCl₂(PPh₃)₂ (5)-DMF90242-Hydroxy-3-methyl-5-(thiophen-2-yl)benzoic acid72

An in-depth examination of the synthetic pathways and structural modifications involving this compound reveals a versatile scaffold for chemical derivatization. This article focuses exclusively on the chemical transformations of this compound, detailing the synthesis and characterization of its derivatives and analogs.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 5 Iodo 3 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Multidimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecular structure of "2-Hydroxy-5-iodo-3-methylbenzoic acid" and its derivatives.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons. For "this compound," the key correlation would be between the two aromatic protons on the benzene (B151609) ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the direct assignment of the carbon signals for the protonated aromatic carbons and the methyl group. The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range couplings (typically 2-3 bonds), which helps in piecing together the molecular skeleton. columbia.edu For instance, correlations would be expected from the methyl protons to the C2, C3, and C4 carbons of the aromatic ring. Similarly, the aromatic protons would show correlations to neighboring carbons, and the hydroxyl proton could show a correlation to the C2 carbon. These correlations are critical for confirming the substitution pattern on the benzoic acid core.

The expected ¹H and ¹³C NMR chemical shifts for "this compound" can be estimated based on data from related substituted benzoic acids. A hypothetical data table of expected correlations is presented below.

Proton (¹H)Expected δ (ppm)COSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
H47.5 - 7.8H6C4C2, C5, C6, COOH
H67.0 - 7.3H4C6C2, C4, C5, COOH
CH₃2.2 - 2.5-C-CH₃C2, C3, C4
OH9.0 - 12.0--C1, C2, C3
COOH11.0 - 13.0--C1, C2, C6

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state, which can be different from their behavior in solution. For "this compound," ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Different polymorphs of a compound will generally give rise to distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions of the nuclei. ucl.ac.ukresearchgate.net For substituted benzoic acids, polymorphism is a common phenomenon. ucl.ac.uk For example, ¹³C ssNMR can be used to determine the number of crystallographically independent molecules in the asymmetric unit of a crystal. researchgate.net The chemical shifts of the carboxylic carbon are particularly sensitive to the hydrogen-bonding environment. researchgate.netresearchgate.net

Conformational analysis of "this compound" in the solid state could also be performed using ssNMR. The orientation of the carboxylic acid group relative to the benzene ring, for instance, can be influenced by crystal packing forces. These conformational differences would be reflected in the ssNMR spectra. mdpi.com

While specific ssNMR data for "this compound" is not available, studies on other benzoic acid derivatives demonstrate the utility of this technique. nih.govosti.gov

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes. For "this compound" systems, DNMR could be used to investigate the rotational barrier around the C-COOH bond. The energy barrier to rotation can be influenced by the presence of ortho substituents. nih.govscispace.com

In principle, if the rotation around the C-COOH bond is slow on the NMR timescale at low temperatures, distinct signals for different conformers (rotamers) might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, the rate of rotation and the corresponding activation energy (rotational barrier) can be determined.

The presence of the methyl and hydroxyl groups ortho to the carboxylic acid in "this compound" would be expected to create a significant steric hindrance to rotation, potentially leading to a measurable rotational barrier. nih.gov Studies on similarly substituted molecules have shown that rotational barriers can be determined using DNMR techniques. nih.gov

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular structure, conformation, and intermolecular interactions of "this compound."

While the specific crystal structure of "this compound" has not been reported in the searched literature, the expected intermolecular interactions can be inferred from the structures of related compounds. The primary interactions governing the crystal packing would be hydrogen bonding and halogen bonding.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form the common carboxylic acid dimer synthon, where two molecules are held together by a pair of O-H···O hydrogen bonds. ucl.ac.ukrsc.org The hydroxyl group can also participate in hydrogen bonding, either intramolecularly with the carboxylic acid oxygen or intermolecularly with neighboring molecules. nih.govnih.govresearchgate.netosti.gov

Halogen Bonding: The iodine atom on the benzene ring is a potential halogen bond donor. semanticscholar.orgnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. semanticscholar.org In the crystal structure of "this compound," the iodine atom could form halogen bonds with the oxygen atoms of the carboxylic acid or hydroxyl groups of adjacent molecules. rsc.org In co-crystals, the iodine atom could interact with other halogen bond acceptors, such as nitrogen atoms in pyridine-containing molecules. semanticscholar.orgnih.govresearchgate.netnih.gov

Interaction TypeDonorAcceptorExpected Distance (Å)Expected Angle (°)
Hydrogen BondO-H (Carboxyl)O=C (Carboxyl)2.6 - 2.8160 - 180
Hydrogen BondO-H (Hydroxyl)O (Carboxyl/Hydroxyl)2.7 - 3.0150 - 180
Halogen BondC-IO (Carboxyl/Hydroxyl)3.0 - 3.5160 - 180

The combination of hydrogen and halogen bonds is expected to lead to the formation of well-defined supramolecular assemblies in the crystal lattice of "this compound." nih.gov The carboxylic acid dimer is a robust and common packing motif in benzoic acids. rsc.orgresearchgate.net These dimers can then be further organized into higher-order structures, such as chains, sheets, or three-dimensional networks, through other interactions like the aforementioned halogen bonds or weaker C-H···O interactions. nih.gov

The specific packing motif will depend on the relative strengths and directionality of the various intermolecular interactions. For instance, if the hydrogen bonding is dominant, a structure based on chains or sheets of hydrogen-bonded dimers might be expected. If halogen bonding is also significant, it could link these primary structures into a more complex three-dimensional network. The study of different packing motifs is crucial for understanding the physical properties of the solid material. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By probing the vibrational modes of its constituent functional groups, these methods provide a detailed fingerprint of the molecule's structure and intermolecular interactions.

While a dedicated experimental spectrum for this compound is not widely published, a comprehensive assignment of its vibrational bands can be reliably inferred from the analysis of structurally similar compounds, such as substituted benzoic acids. ias.ac.inresearchgate.netresearchgate.net The vibrational modes are primarily associated with the hydroxyl (-OH), carboxylic acid (-COOH), methyl (-CH₃) groups, the aromatic ring, and the carbon-iodine (C-I) bond.

The FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to stretching and bending vibrations. The hydroxyl group of the carboxylic acid, often involved in hydrogen bonding, typically presents a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. The phenolic O-H stretch is expected as a sharper band around 3600-3200 cm⁻¹. A strong, prominent band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is anticipated in the 1740–1660 cm⁻¹ range. ucl.ac.uk Aromatic C-H stretching vibrations usually appear between 3100 and 3000 cm⁻¹, while the C-H stretching modes of the methyl group are found just below 3000 cm⁻¹. researchgate.net

The aromatic ring itself gives rise to several C=C stretching vibrations in the 1625-1430 cm⁻¹ region. ias.ac.in In-plane and out-of-plane bending vibrations for C-H and O-H groups, as well as C-O stretching, populate the fingerprint region (below 1400 cm⁻¹). The C-I stretching vibration is expected at a much lower frequency, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the iodine atom.

Below is an interactive data table detailing the predicted vibrational band assignments for this compound based on analogous compounds.

The vibrational spectrum of this compound is highly sensitive to its chemical environment, particularly pH and solvent polarity. These factors influence the extent of hydrogen bonding and the protonation state of the acidic functional groups.

pH Effects: Changes in pH directly alter the ionization state of the carboxylic acid and phenolic hydroxyl groups.

In acidic to neutral solution (pH < pKa₁): The molecule exists predominantly in its fully protonated form (COOH and OH). The spectrum will be characterized by the strong C=O stretching band around 1700 cm⁻¹ and the broad O-H stretching bands. nih.gov

In moderately basic solution (pKa₁ < pH < pKa₂): The more acidic carboxylic acid group deprotonates to form the carboxylate ion (-COO⁻). This leads to the disappearance of the C=O stretching band and the appearance of two new bands: a strong, asymmetric stretching band around 1610-1550 cm⁻¹ and a weaker, symmetric stretching band near 1400 cm⁻¹. nih.govresearchgate.net The phenolic -OH group remains protonated.

In strongly basic solution (pH > pKa₂): Both the carboxylic acid and the phenolic hydroxyl group are deprotonated. This results in further shifts in the aromatic ring and C-O stretching vibrations, reflecting the increased electron donation from the phenoxide ion to the ring.

Solvent Interactions: The choice of solvent can induce significant shifts in vibrational frequencies.

Nonpolar Solvents (e.g., CCl₄, cyclohexane): In these solvents, the compound tends to form strong intermolecular hydrogen-bonded dimers through the carboxylic acid groups. This is evidenced by the characteristic broad O-H stretch and a C=O frequency lower than that of the monomer. rsc.org

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can disrupt the self-association dimers by forming hydrogen bonds with the solute's -OH and -COOH groups. nih.gov This typically leads to a sharpening of the O-H bands and a shift in the C=O frequency. ucl.ac.uknih.gov

Polar Protic Solvents (e.g., water, ethanol): Strong hydrogen bonding interactions with the solvent molecules occur, solvating both the hydroxyl and carbonyl groups. This can lead to significant broadening and shifting of the O-H and C=O bands. nih.govresearchgate.net In aqueous solutions, the spectral features will also be heavily dependent on the solution's pH. researchgate.net

The table below summarizes the expected spectral changes under different environmental conditions.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for elucidating its structure through the analysis of its fragmentation patterns under various ionization conditions.

The fragmentation of this compound (exact mass: 277.94399 Da) upon ionization, typically by Electron Ionization (EI) or Electrospray Ionization (ESI), would proceed through characteristic pathways involving its functional groups.

Under EI, the molecular ion ([M]⁺˙ at m/z 278) would be formed, followed by fragmentation driven by the loss of stable neutral molecules or radicals. Key predicted fragmentation pathways include:

Loss of Water: An initial loss of H₂O (18 Da) from the adjacent hydroxyl and carboxylic acid groups is highly probable, leading to a fragment ion at m/z 260.

Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation pathway for benzoic acids, which would produce an ion at m/z 234. researchgate.netresearchgate.net This can occur after the initial loss of a hydroxyl radical.

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group would result in the loss of •OH (17 Da), yielding an acylium ion at m/z 261.

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I, 127 Da), resulting in a significant fragment at m/z 151. docbrown.info This is often a prominent peak in the mass spectra of iodoaromatic compounds.

Loss of the Carboxyl Group: Cleavage of the entire carboxyl group (•COOH, 45 Da) would lead to an ion at m/z 233.

Under ESI conditions, particularly in negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 277) would be the parent ion. Collision-induced dissociation (CID) would likely induce decarboxylation (loss of CO₂) to form a major product ion at m/z 233. researchgate.net In some cases, especially with certain mobile phase additives like formic acid, in-source deiodination might be observed. nih.govresearchgate.net

The following table outlines the major expected fragments and their proposed origins.

Isotopic labeling is a powerful technique to unequivocally confirm fragmentation pathways and study reaction mechanisms. numberanalytics.comwikipedia.org While specific studies on this compound are not available, the application of this methodology can be proposed. By strategically replacing atoms with their heavier stable isotopes (e.g., ²H/D, ¹³C, ¹⁸O), the fate of specific atoms during fragmentation can be tracked by observing the corresponding mass shifts in the HRMS spectrum. researchgate.netnumberanalytics.com

Deuterium (B1214612) (²H) Labeling: Replacing the labile protons on the hydroxyl and carboxylic acid groups with deuterium (D) would result in a molecular ion two mass units heavier ([M+2]). Observing whether a fragment retains the deuterium label provides direct evidence of its structural origin. acs.orgacs.org For example, if the m/z 260 fragment (loss of H₂O) shifts to m/z 261 (loss of HDO) or m/z 260 (loss of D₂O), it would confirm the involvement of these specific protons in the water elimination mechanism.

Carbon-13 (¹³C) Labeling: Incorporating a ¹³C label into the carboxylic acid carbon would increase the molecular ion mass by one unit ([M+1]). If the fragment resulting from decarboxylation (m/z 233 in negative ESI) remains at the same mass while the parent ion shifts, it definitively proves the loss of the labeled carboxyl group. researchgate.net

Oxygen-18 (¹⁸O) Labeling: Labeling one or both oxygen atoms of the carboxylic acid group with ¹⁸O would provide further insight. For instance, observing the loss of C¹⁶O¹⁸O (46 Da) versus C¹⁶O₂ (44 Da) would confirm which oxygen atoms are eliminated during fragmentation. researchgate.net

These labeling strategies, summarized in the table below, are crucial for validating proposed fragmentation mechanisms and providing a deeper understanding of the molecule's gas-phase ion chemistry.

Computational and Theoretical Investigations of 2 Hydroxy 5 Iodo 3 Methylbenzoic Acid

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure and properties of molecules. DFT calculations for 2-Hydroxy-5-iodo-3-methylbenzoic acid typically involve functionals like B3LYP paired with basis sets such as 6-311++G(d,p), which have proven reliable for organic molecules. nih.govsphinxsai.cominpressco.com

Optimization of Molecular Geometry and Electronic Structure of this compound

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. mdpi.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

The key structural feature of this molecule, like salicylic (B10762653) acid, is the potential for a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. acs.orgosti.gov This interaction significantly influences the planarity of the molecule and the orientation of the substituent groups. DFT calculations can precisely quantify the length of this hydrogen bond and the geometric parameters of the six-membered ring it forms. The optimized geometry is crucial as it serves as the foundation for all subsequent property calculations.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Substituted Salicylic Acid Derivative This table presents typical bond length and angle values for key interactions in a molecule structurally similar to this compound, as specific experimental or calculated data for the target molecule is not available.

Parameter Bond/Angle Typical Calculated Value (B3LYP)
Bond Length O-H (hydroxyl) ~0.97 Å
C=O (carboxyl) ~1.22 Å
C-O (carboxyl) ~1.36 Å
C-I (aromatic) ~2.10 Å
O···H (H-bond) ~1.65 - 1.75 Å
Bond Angle C-C-O (hydroxyl) ~120°
O=C-O (carboxyl) ~123°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior: nih.govsemanticscholar.orgnih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) where μ is the electronic chemical potential.

These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species, such as electrophiles or nucleophiles. nih.govsemanticscholar.org

Table 2: Illustrative FMO Energies and Reactivity Descriptors for a Phenolic Compound This table provides example values to illustrate the concepts, as specific calculated data for this compound is not available.

Parameter Symbol Illustrative Value (eV)
HOMO Energy EHOMO -6.45
LUMO Energy ELUMO -1.25
Energy Gap ΔE 5.20
Ionization Potential I 6.45
Electron Affinity A 1.25
Chemical Hardness η 2.60

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for this compound

DFT is also a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be derived. mdpi.com Theoretical predictions are highly valuable for assigning experimental spectra, especially for complex molecules with overlapping signals. nih.gov Calculations for this compound would predict the chemical shifts for each unique proton and carbon, including the highly deshielded proton involved in the intramolecular hydrogen bond. Comparing calculated shifts with experimental data provides a robust confirmation of the molecular structure. researchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculation provides a set of normal modes, each with a specific frequency and intensity. researchgate.netresearchgate.net These modes describe the stretching, bending, and torsional motions of the atoms. For this compound, key predicted frequencies would include the O-H stretch (broadened by hydrogen bonding), the C=O stretch of the carboxylic acid, and various aromatic C-H and C-C vibrations. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. semanticscholar.org

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table shows typical calculated and scaled frequency ranges for the functional groups present in this compound.

Vibrational Mode Typical Calculated Frequency (cm⁻¹) Typical Scaled Frequency (cm⁻¹)
O-H Stretch (H-bonded) 3200 - 3400 3070 - 3260
C-H Stretch (Aromatic) 3100 - 3200 2975 - 3070
C-H Stretch (Methyl) 3000 - 3100 2880 - 2975
C=O Stretch (Carboxyl) 1720 - 1780 1650 - 1710
C-C Stretch (Aromatic) 1450 - 1650 1390 - 1585

Molecular Dynamics Simulations of this compound

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, solvent interactions, and other time-dependent properties. mdpi.comucl.ac.uk

Conformational Analysis and Intramolecular Hydrogen Bonding in this compound

MD simulations can explore the potential energy surface of the molecule to identify different stable and metastable conformations. For this compound, a key area of investigation is the dynamics of the carboxylic acid and hydroxyl groups. The simulation can reveal the flexibility of these groups and the persistence of the intramolecular hydrogen bond. researchgate.net While the planar, hydrogen-bonded conformer is expected to be the most stable, MD can quantify the energy barriers to rotation around the C-C and C-O bonds and determine the population of other conformers at a given temperature. uc.pt Analysis of the simulation trajectory can provide a distribution of the O-H···O hydrogen bond distance and angle, offering a dynamic picture of this crucial interaction. nih.govscispace.com

Solvent Effects and Solution Behavior of this compound

The behavior of a molecule can be significantly altered by its environment. MD simulations are particularly well-suited for studying solvent effects by explicitly including solvent molecules (like water, ethanol, or chloroform) in the simulation box. ucl.ac.ukrsc.org Simulations can reveal how solvent molecules arrange themselves around the solute and form intermolecular hydrogen bonds. nih.gov

For this compound, a key question is the competition between the internal intramolecular hydrogen bond and external hydrogen bonds with solvent molecules. nih.gov In polar, protic solvents, there is a possibility that solvent molecules could disrupt the internal hydrogen bond, leading to different conformational preferences. nih.gov MD simulations can quantify the extent of solute-solvent hydrogen bonding and predict how properties like solubility and self-association (e.g., the formation of carboxylic acid dimers) are influenced by the choice of solvent. ucl.ac.uknih.gov

Intermolecular Interactions and Supramolecular Chemistry of this compound: A Computational Approach

Similarly, a computational exploration of the intermolecular interactions and supramolecular chemistry of this compound is not documented in available scientific literature. Computational chemistry provides significant insights into how molecules interact with each other to form larger assemblies. These non-covalent interactions, such as hydrogen bonding and halogen bonding, are fundamental to understanding the properties of materials and biological systems.

The controlled self-assembly of molecules into well-defined architectures is a key aspect of supramolecular chemistry, and this process relies on directional and controllable non-covalent interactions. rsc.org Computational studies in this field can predict the stability and geometry of molecular aggregates, offering a theoretical framework for the design of new materials with desired properties. While the principles of intermolecular interactions are well-established, their specific application to model the supramolecular behavior of this compound remains an open area for research.

Advanced Applications of 2 Hydroxy 5 Iodo 3 Methylbenzoic Acid in Chemical Sciences

2-Hydroxy-5-iodo-3-methylbenzoic acid as a Building Block in Complex Organic Synthesis

This compound is a valuable and versatile building block in the field of organic synthesis. Its unique trifunctionalized aromatic core, featuring hydroxyl, iodo, and carboxylic acid moieties, offers multiple reaction sites for the construction of complex molecular architectures. The interplay of these functional groups allows for a range of chemical transformations, making it a key intermediate in the synthesis of more elaborate organic compounds.

Precursor Role in the Synthesis of Advanced Organic Scaffolds and Heterocyclic Compounds

The strategic placement of the reactive groups on the benzene (B151609) ring of this compound makes it an ideal precursor for the synthesis of a variety of advanced organic scaffolds and heterocyclic compounds. The presence of the iodine atom is particularly significant, as it serves as a versatile handle for the introduction of various organic fragments through cross-coupling reactions.

The iodo-substituent readily participates in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis. For instance, similar iodinated benzoic acid derivatives are known to be excellent substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the coupling of the aryl iodide with a wide array of boronic acids or amines, respectively, leading to the formation of biaryl systems and arylamines. These structural motifs are prevalent in many biologically active molecules and functional materials.

The hydroxyl and carboxylic acid groups can be further manipulated to construct heterocyclic rings. For example, the hydroxyl group can undergo etherification or esterification reactions, while the carboxylic acid can be converted into amides, esters, or other functional groups. This dual functionality allows for the sequential or one-pot synthesis of various heterocyclic systems, such as benzoxazines, benzofurans, and other related structures. The specific substitution pattern of this compound can also influence the regioselectivity of these cyclization reactions, providing access to specific isomers of the target heterocycles.

Application in Multi-Component Reactions for Diverse Chemical Libraries

While specific examples involving this compound in multi-component reactions (MCRs) are not extensively documented in publicly available literature, its structural features suggest a high potential for such applications. MCRs are powerful tools in medicinal chemistry and drug discovery for the rapid generation of large and diverse chemical libraries from simple starting materials in a single synthetic operation.

The presence of the phenolic hydroxyl group, the carboxylic acid, and the reactive C-I bond provides three potential points of diversity that can be exploited in MCRs. For example, the phenolic hydroxyl group can participate in reactions like the Ugi or Passerini reactions, which are classic examples of MCRs used to synthesize peptide-like scaffolds. The carboxylic acid can also be activated in situ to participate in these and other MCRs. Furthermore, the iodo-group could be involved in sequential MCR-cross-coupling strategies to further increase molecular complexity and diversity. The development of novel MCRs incorporating this compound or its derivatives would be a promising avenue for the efficient synthesis of novel compound libraries for high-throughput screening.

Utilisation of this compound in Catalysis

The unique electronic and steric properties of this compound and its derivatives make them interesting candidates for applications in catalysis, both as ligands for metal catalysts and potentially as organocatalysts themselves.

As a Ligand in Metal-Catalyzed Organic Reactions

The salicylic (B10762653) acid moiety within this compound is a well-known chelating agent for a variety of metal ions. The ortho-disposed hydroxyl and carboxylic acid groups can form stable six-membered chelate rings with metal centers. This chelation can modulate the electronic properties and reactivity of the metal, making the resulting metal complex a potential catalyst for various organic transformations.

The presence of the iodo- and methyl- substituents on the aromatic ring can further tune the properties of the ligand and the corresponding metal complex. The electron-withdrawing nature of the iodine atom can influence the Lewis acidity of the metal center, while the steric bulk of the methyl and iodo groups can create a specific chiral environment around the metal, which could be exploited in asymmetric catalysis. While specific applications of this compound as a ligand are not widely reported, the general utility of salicylic acid derivatives as ligands in catalysis is well-established. For example, salicylaldehyde-based ligands are used in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions.

A patent describing a salicylic acid-iodine complex suggests a direct interaction between the salicylic acid framework and iodine, which could be harnessed in the design of novel catalytic systems. google.com

Role in Organocatalysis or Acid-Base Catalysis

The acidic nature of both the carboxylic acid and the phenolic hydroxyl group in this compound suggests its potential use in acid-base catalysis. The pKa values of these functional groups can be modulated by the electronic effects of the iodo and methyl substituents. This tunable acidity could be utilized to catalyze reactions that are sensitive to the strength of the acid catalyst. For instance, it could potentially be used in esterification, acetal formation, or other acid-catalyzed condensation reactions.

Furthermore, the presence of multiple functional groups that can act as hydrogen-bond donors and acceptors opens up the possibility of its use as a bifunctional organocatalyst. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity. While research in this specific area is limited, the structural motifs present in this compound are reminiscent of those found in other successful organocatalysts.

Applications in Materials Science

The rigid aromatic structure and the presence of multiple functional groups in this compound make it an interesting building block for the synthesis of novel functional materials. The ability of the carboxylic acid and hydroxyl groups to form strong hydrogen bonds can be exploited to create self-assembling supramolecular structures, such as liquid crystals or organogels.

The iodo-substituent offers a route to further functionalize materials derived from this compound. For example, the C-I bond can be used to attach the molecule to polymer backbones or surfaces through cross-coupling reactions, leading to materials with tailored properties. The high atomic number of iodine also suggests potential applications in materials for X-ray absorption or as contrast agents, although this would require further investigation.

Incorporation into Polymeric Structures for Novel Material Properties

The incorporation of functionalized monomers like this compound into polymeric structures presents a frontier for developing novel materials with tailored properties. The unique combination of a carboxylic acid, a hydroxyl group, an iodine atom, and a methyl group on a benzene ring offers multiple avenues for polymerization and material functionalization. The carboxylic acid and hydroxyl moieties can participate in step-growth polymerization reactions, such as polyesterification or polyamidation, to form the polymer backbone.

The presence of the bulky iodine atom and the methyl group can significantly influence the resulting polymer's physical and chemical properties. These groups can impart increased thermal stability, flame retardancy, and a high refractive index. Furthermore, the carbon-iodine bond can be a site for post-polymerization modification, allowing for the attachment of other functional groups through reactions like Suzuki or Sonogashira coupling. While specific research on the polymerization of this compound is not extensively detailed in current literature, the principles of polymer chemistry suggest its potential as a valuable monomer for creating advanced polymers with unique optical, thermal, and chemical characteristics.

Role in the Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers utilizing its Ligand Properties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ligand's structure is crucial in determining the resulting MOF's topology, porosity, and functionality. This compound possesses ideal functional groups—a carboxylate and a hydroxyl group—to act as a multitopic linker in MOF synthesis.

The general synthesis of MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. The choice of metal, solvent, temperature, and reaction time are critical parameters that influence the final MOF structure. semanticscholar.org While specific MOFs based on this compound are not prominently reported, the principles of MOF chemistry strongly support its potential as a versatile ligand for creating novel, functional frameworks. nih.gov The resulting materials could have applications in gas storage, separation, and catalysis. researchgate.net

Development of Advanced Analytical Methods for the Detection and Quantification of this compound

The development of robust analytical methods is essential for the purity assessment, quality control, and quantification of this compound in various matrices. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and electrochemical techniques are powerful tools for this purpose.

Chromatographic Techniques (HPLC, UPLC) for High-Resolution Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the premier techniques for the separation, identification, and quantification of this compound and its related impurities. Reversed-phase (RP) chromatography is typically the method of choice.

In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For acidic compounds like this compound, the mobile phase often consists of an aqueous component (water with an acidifier like phosphoric acid or formic acid to suppress the ionization of the carboxyl group) and an organic modifier (like acetonitrile or methanol). sielc.comnih.gov UPLC, which utilizes columns with smaller particle sizes (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. sielc.com The selection of the mobile phase composition, flow rate, and column temperature can be optimized to achieve the best separation efficiency. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light.

Below is a table summarizing typical chromatographic conditions for the analysis of similar aromatic acids.

ParameterHPLCUPLC
Column C18, 3-5 µm particle sizeC18, <2 µm particle size
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric or Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Flow Rate 0.8 - 1.5 mL/min0.3 - 0.6 mL/min
Detection UV at 270-280 nmUV at 270-280 nm
Advantage Robust and widely availableFaster analysis, higher resolution

This table represents typical parameters based on methods for structurally related compounds. sielc.comnih.govsielc.com

Electrochemical Sensing and Detection Methodologies for this compound

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and quantification of this compound. The phenolic hydroxyl group on the molecule is electroactive, meaning it can be oxidized at a suitable electrode surface. This electrochemical oxidation provides the basis for its detection.

Techniques such as cyclic voltammetry (CV) can be employed to study the electrochemical behavior of the compound. A typical CV experiment would reveal the oxidation potential of the hydroxyl group, providing qualitative information. For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be used. The peak current generated in these methods is directly proportional to the concentration of the analyte.

To enhance the sensitivity and selectivity of the detection, the surface of the working electrode (e.g., glassy carbon, carbon paste) can be modified. For instance, molecularly imprinted polymers (MIPs) can be synthesized on the electrode surface. nih.gov These polymers are created with template molecules of the analyte, leaving behind specific recognition sites after the template is removed. nih.gov Such a sensor would exhibit high selectivity for this compound even in the presence of interfering species. The mechanism of detection involves the electrochemical oxidation of the phenolic hydroxyl group, which is converted into a quinone-type structure. nih.gov While specific sensors for this compound have not been reported, the electrochemical properties of related phenolic acids are well-documented, suggesting a strong potential for developing similar analytical methodologies. nih.govnih.gov

Future Research Directions and Emerging Opportunities for 2 Hydroxy 5 Iodo 3 Methylbenzoic Acid

Exploration of Uncharted Reactivity Pathways

The reactivity of 2-hydroxy-5-iodo-3-methylbenzoic acid is largely dictated by the interplay of its functional groups. While classical reactions of aryl iodides, phenols, and benzoic acids are expected, there is significant potential for discovering uncharted reactivity pathways.

Future research could focus on:

Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine reagents. acs.org These reagents are powerful oxidizing agents and can participate in a variety of transformations, including C-H functionalization, oxidative cyclizations, and the transfer of functional groups. acs.org Investigating the synthesis and reactivity of hypervalent iodine derivatives of this compound could lead to novel and efficient synthetic methodologies.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. ontosight.ai A systematic exploration of these reactions using this compound as a substrate would enable the synthesis of a diverse library of derivatives with potential applications in materials science and medicinal chemistry. The steric hindrance around the iodine atom may require the development of specialized catalyst systems.

Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock novel bond-forming reactions that are not accessible through traditional thermal methods. acs.org The iodoarene moiety can participate in single-electron transfer processes, enabling radical-based transformations and the formation of complex molecular architectures under mild conditions.

A summary of potential reaction pathways for this compound is presented in the table below.

Reaction TypePotential Reagents/CatalystsExpected Outcome
Hypervalent Iodine FormationOxidizing agents (e.g., m-CPBA, Oxone)Formation of iodosyl (B1239551) or iodyl derivatives for further functionalization
Suzuki CouplingPalladium catalyst, boronic acids/estersSynthesis of biaryl compounds
Sonogashira CouplingPalladium/copper catalysts, terminal alkynesFormation of aryl-alkyne derivatives
Heck CouplingPalladium catalyst, alkenesSynthesis of substituted styrenes
Buchwald-Hartwig AminationPalladium catalyst, aminesFormation of N-aryl products
Photoredox-mediated ReactionsPhotocatalyst, light sourceRadical-mediated C-C and C-heteroatom bond formation

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. nih.gov The integration of this compound chemistry with these modern synthetic platforms represents a significant area of opportunity.

Flow Chemistry for Hazardous Reactions: Reactions involving hazardous reagents or intermediates, such as the in-situ generation of diazonium salts for further transformation or reactions under high pressure and temperature, can be performed more safely in a continuous flow setup. nih.govyoutube.com This would be particularly relevant for exploring the derivatization of the amino precursor of this compound.

Automated Synthesis of Compound Libraries: Automated synthesis platforms can be employed for the high-throughput synthesis of derivatives of this compound. nih.govsigmaaldrich.com By combining flow chemistry with robotic systems, large libraries of compounds can be rapidly prepared for screening in drug discovery or materials science applications. researchgate.net This approach would be particularly powerful when coupled with the diverse cross-coupling reactions mentioned previously.

The table below outlines the potential benefits of integrating flow chemistry and automated synthesis for reactions involving this compound.

TechnologyApplication AreaKey Advantages
Flow Chemistry Scale-up of key synthetic stepsImproved heat and mass transfer, enhanced safety for exothermic or hazardous reactions, potential for higher yields and purity. nih.gov
Telescoped reactionsMinimization of intermediate isolation and purification steps, leading to more efficient multi-step syntheses. youtube.com
Automated Synthesis High-throughput library synthesisRapid generation of a large number of derivatives for screening purposes, accelerated structure-activity relationship (SAR) studies. nih.govresearchgate.net
Reaction optimizationAutomated variation of reaction parameters (temperature, concentration, stoichiometry) to quickly identify optimal conditions.

Advanced Spectroscopic Probes for In-Situ Monitoring of this compound Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the discovery of new reactivity. The use of advanced spectroscopic techniques for in-situ monitoring of reactions involving this compound can provide valuable real-time data.

In-Situ NMR and IR Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the progress of reactions in real-time. acs.org This allows for the identification of transient intermediates, the determination of reaction kinetics, and the rapid optimization of reaction conditions. For example, monitoring the disappearance of the starting material and the appearance of product signals can provide precise conversion data without the need for offline sampling and analysis.

Raman and UV-Vis Spectroscopy: Raman and UV-Vis spectroscopy can also serve as powerful process analytical technology (PAT) tools, particularly in a flow chemistry setting. These techniques can provide information about the concentration of reactants, products, and intermediates, enabling real-time process control and ensuring consistent product quality.

The application of these in-situ monitoring techniques is summarized in the table below.

Spectroscopic TechniqueInformation GainedPotential Application
In-Situ NMR Structural elucidation of intermediates, reaction kineticsMechanistic studies of novel transformations, optimization of reaction conditions. acs.org
In-Situ IR Monitoring of functional group transformationsReal-time tracking of the conversion of the carboxylic acid or hydroxyl group.
Raman Spectroscopy Vibrational information, concentration monitoringProcess control in a flow chemistry setup, monitoring of solid-phase reactions.
UV-Vis Spectroscopy Concentration of chromophoric speciesHigh-throughput screening of reaction conditions, kinetic analysis.

Computational Design of Novel this compound Derivatives with Targeted Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with specific properties.

Structure-Based Drug Design: If this compound is identified as a scaffold for a biologically active molecule, computational methods such as molecular docking and molecular dynamics simulations can be used to design new derivatives with improved potency and selectivity. nih.gov By understanding the interactions between the molecule and its biological target, modifications can be rationally designed to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. mdpi.com These models can then be used to predict the properties of virtual compounds, guiding the synthesis of the most promising candidates. nih.gov

Materials Science Applications: Computational methods can also be employed to predict the electronic and photophysical properties of novel materials derived from this compound. This can accelerate the discovery of new organic electronic materials, such as those for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below highlights the potential of computational design in guiding the synthesis of novel derivatives.

Computational MethodApplicationDesired Outcome
Molecular Docking Drug discoveryIdentification of derivatives with optimal binding to a target protein. nih.gov
Molecular Dynamics Understanding protein-ligand interactionsElucidation of the binding mode and stability of inhibitors.
3D-QSAR Lead optimizationPrediction of the activity of unsynthesized compounds to prioritize synthetic efforts. mdpi.com
Density Functional Theory (DFT) Materials designPrediction of electronic properties (e.g., HOMO/LUMO levels) for new organic materials.

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-5-iodo-3-methylbenzoic acid in laboratory settings?

The compound is typically synthesized via electrophilic aromatic substitution, leveraging the directing effects of hydroxyl and methyl groups. For example, iodination of 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media can yield the desired regioselectivity at the 5-position. Key considerations include reaction temperature (0–25°C) and solvent choice (e.g., acetic acid or DMF), which influence reaction kinetics and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Core techniques include:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • 1H/13C NMR : Confirms proton environments (e.g., aromatic protons, methyl groups) and iodine’s deshielding effects .
  • Single-Crystal X-ray Diffraction : Provides definitive 3D structural data, including bond lengths and angles critical for confirming regiochemistry .

Q. What purification methods ensure high purity for research applications?

Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility. For trace impurities, column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acidic mobile phase) can achieve >98% purity, essential for reproducibility in downstream applications .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be optimized for accurate structure determination?

Use the SHELX suite (e.g., SHELXL for refinement) to handle challenges like twinning or weak diffraction. Key steps:

  • Collect high-resolution data (≤1.0 Å) to resolve heavy-atom (iodine) effects.
  • Apply anisotropic displacement parameters and restraint models for methyl/aromatic groups.
  • Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How to address contradictions in spectroscopic data during structure elucidation?

  • Cross-validation : Compare NMR/IR data with computational predictions (DFT or molecular docking).
  • Purity checks : Use HPLC-MS to rule out byproducts.
  • Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via X-ray data .

Q. What strategies improve regioselectivity during iodination?

  • Directing groups : The hydroxyl group directs iodination to the para position, while steric effects from the methyl group prevent ortho substitution.
  • Reagent choice : NIS in trifluoroacetic acid enhances selectivity over ICl due to milder reaction conditions.
  • Computational modeling : Tools like retrosynthesis AI predict optimal pathways by analyzing electronic effects and steric maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.